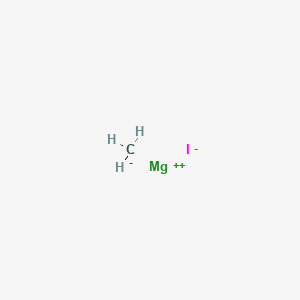
Magnesium(2+) iodide methanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium(2+) iodide methanide is a chemical compound that consists of magnesium ions, iodide ions, and methanide ions
準備方法
Synthetic Routes and Reaction Conditions
Magnesium(2+) iodide methanide can be synthesized through the reaction of magnesium iodide with methanide ions. One common method involves the reaction of magnesium metal with iodine to form magnesium iodide, which is then reacted with methanide ions under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, this compound can be produced using large-scale reactors that allow for precise control of reaction conditions. The process involves the use of high-purity magnesium and iodine, along with methanide sources, to ensure the production of high-quality this compound. The reaction is conducted at elevated temperatures and pressures to optimize yield and purity.
化学反応の分析
Types of Reactions
Magnesium(2+) iodide methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and iodine.
Reduction: It can be reduced to form magnesium metal and methanide ions.
Substitution: The iodide ions in the compound can be substituted with other halide ions, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction is typically carried out at high temperatures.
Reduction: Reducing agents such as lithium aluminum hydride can be used. The reaction is conducted under an inert atmosphere.
Substitution: Halide exchange reactions can be performed using halide salts in an aqueous or organic solvent.
Major Products Formed
Oxidation: Magnesium oxide and iodine.
Reduction: Magnesium metal and methanide ions.
Substitution: Magnesium halides (e.g., magnesium chloride, magnesium bromide).
科学的研究の応用
Magnesium(2+) iodide methanide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialized materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of magnesium(2+) iodide methanide involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a catalyst, facilitating chemical reactions by lowering the activation energy. It can also interact with cellular components, influencing various biochemical pathways.
類似化合物との比較
Magnesium(2+) iodide methanide can be compared with other similar compounds, such as:
Magnesium chloride: Similar in structure but contains chloride ions instead of iodide and methanide ions.
Magnesium bromide: Contains bromide ions instead of iodide and methanide ions.
Magnesium fluoride: Contains fluoride ions instead of iodide and methanide ions.
Uniqueness
This compound is unique due to the presence of methanide ions, which impart distinct chemical properties and reactivity compared to other magnesium halides. This uniqueness makes it valuable for specific applications in research and industry.
特性
IUPAC Name |
magnesium;carbanide;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.HI.Mg/h1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWPONVCMVLXBW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[Mg+2].[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3IMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
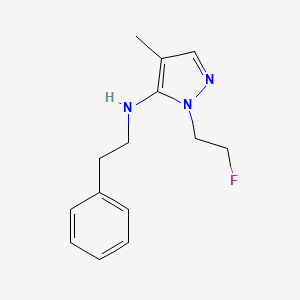
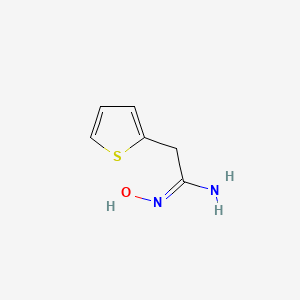
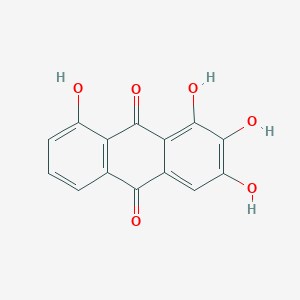
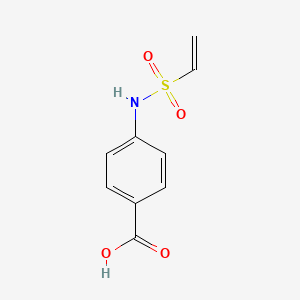

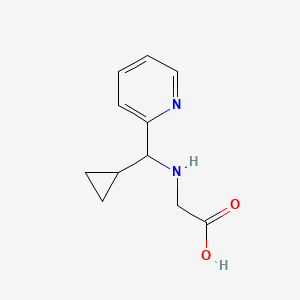
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759869.png)
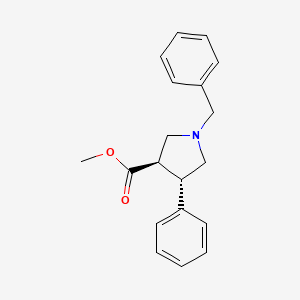
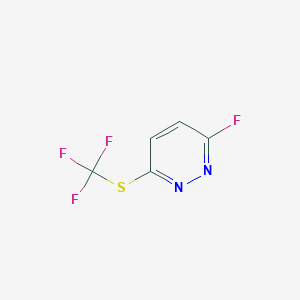
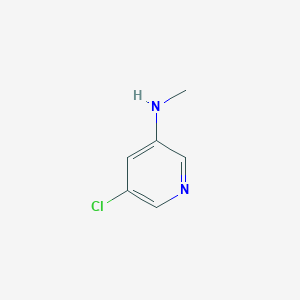
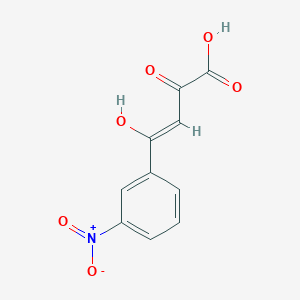
![4,6-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11759895.png)

![tert-Butyl 1,1-dimethyl-4-oxo-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate](/img/structure/B11759903.png)
